molecular formula C17H12ClN3 B1349579 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile CAS No. 55432-07-0

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile

Cat. No. B1349579
CAS RN: 55432-07-0
M. Wt: 293.7 g/mol
InChI Key: SEISKGMLVBKBHK-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s chemical structure, functional groups, and any notable features.



Synthesis Analysis

This would involve outlining the steps, reagents, and conditions needed to synthesize the compound from readily available starting materials.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, its reactivity, and the products it forms.



Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile involves condensation reactions that yield diverse pyrazole derivatives, which are analyzed for their molecular conformation and crystal structure. For instance, a study details the synthesis of a related compound via the condensation of trans anethole with diarylnitrilimine, exploring its twisted conformation and the angles between the pyrazole group and aromatic subunits (Soumane et al., 2016). Another research effort focuses on the synthesis and crystal structures of N-substituted pyrazolines, further elucidating the dihedral angles formed between the pyrazole and substituted rings (Loh et al., 2013).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activity of derivatives of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile. One study synthesized pyrazoline derivatives and tested their biological activity against various bacteria and fungi, revealing some compounds exhibited moderate activity at specific concentrations (Guna et al., 2015).

Anticancer and Antioxidant Activity

The potential anticancer and antioxidant activities of pyrazole derivatives have also been explored. A study synthesized a series of heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, which were evaluated as antioxidants. Some compounds showed activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

Molecular Docking Studies

Molecular docking and quantum chemical calculations have been employed to understand the interaction mechanisms of pyrazole derivatives at the molecular level. One such study provides insights into the molecular structure, spectroscopic data, and biological effects based on molecular docking results, highlighting the importance of specific molecular features for biological activity (Viji et al., 2020).

Safety And Hazards

This would involve identifying any risks associated with handling the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve identifying potential applications for the compound and areas for further research.


Please consult with a qualified professional or refer to relevant scientific literature for detailed information. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEISKGMLVBKBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970777
Record name [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile

CAS RN

55432-07-0
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55432-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055432070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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